molecular formula C4H4N2O2 B12921423 2-Oxo-1,3-oxazolidine-4-carbonitrile CAS No. 75985-56-7

2-Oxo-1,3-oxazolidine-4-carbonitrile

Cat. No.: B12921423
CAS No.: 75985-56-7
M. Wt: 112.09 g/mol
InChI Key: LETZBFFXEPHDOU-UHFFFAOYSA-N
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Description

2-Oxooxazolidine-4-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxooxazolidine-4-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 1,2-amino alcohols with carbonyl compounds under specific conditions . These reactions can be catalyzed by transition metals or proceed via metal-free domino annulation/Mannich reactions . The reaction conditions often require inert atmospheres and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2-Oxooxazolidine-4-carbonitrile may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors can also enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxooxazolidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted oxazolidines and oxazolidinones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Oxooxazolidine-4-carbonitrile has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: This compound is a precursor in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxooxazolidine-4-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

75985-56-7

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

2-oxo-1,3-oxazolidine-4-carbonitrile

InChI

InChI=1S/C4H4N2O2/c5-1-3-2-8-4(7)6-3/h3H,2H2,(H,6,7)

InChI Key

LETZBFFXEPHDOU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C#N

Origin of Product

United States

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